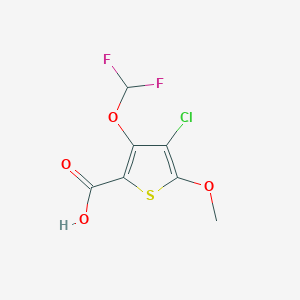
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include corresponding aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole: can be compared with other bromomethyl-substituted pyrazoles and phenyl-substituted pyrazoles.
Benzyl bromide: Similar in structure but lacks the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazole: Similar but lacks the bromomethyl group.
Uniqueness
The presence of both the bromomethyl and phenyl groups in this compound imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
1020724-91-7 |
|---|---|
Fórmula molecular |
C11H11BrN2 |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-9-7-11(8-12)14(13-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
OTKPPYWRCHXJBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B12071083.png)



![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)

![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)

![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)


